molecular formula C28H29NO2 B11511148 9,9-dimethyl-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

9,9-dimethyl-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

Cat. No.: B11511148
M. Wt: 411.5 g/mol
InChI Key: VPTOUUNURWGPOU-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE is an organic compound that belongs to the class of azatetrahydrophenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the core structure: This could involve cyclization reactions to form the hexahydro-azatetrahydrophenone core.

    Functional group modifications: Introduction of the 3,3-dimethyl and 4-propoxyphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or other oxidized derivatives.

    Reduction: Reduction reactions could convert ketone groups to alcohols.

    Substitution: Various substitution reactions might be used to modify the phenyl ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound could be used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological activity: It might exhibit biological activity, making it a candidate for drug development or biochemical research.

Medicine

Industry

    Materials science: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used in medicine, it might interact with specific enzymes or receptors in the body, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-DIMETHYL-12-(4-METHOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE
  • 3,3-DIMETHYL-12-(4-ETHOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE

Uniqueness

The unique structural features, such as the 4-propoxyphenyl group, might confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C28H29NO2

Molecular Weight

411.5 g/mol

IUPAC Name

9,9-dimethyl-12-(4-propoxyphenyl)-7,8,10,12-tetrahydrobenzo[a]acridin-11-one

InChI

InChI=1S/C28H29NO2/c1-4-15-31-20-12-9-19(10-13-20)25-26-21-8-6-5-7-18(21)11-14-22(26)29-23-16-28(2,3)17-24(30)27(23)25/h5-14,25,29H,4,15-17H2,1-3H3

InChI Key

VPTOUUNURWGPOU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C5=CC=CC=C5C=C4

Origin of Product

United States

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